1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-9-16(10-8-14)21-19(24)20-12-15-11-18(23)22(13-15)17-5-3-2-4-6-17/h2-10,15H,11-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYVLTYKIYGVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the reaction of 4-methylphenyl isocyanate with a suitable pyrrolidinone derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (0-25°C). Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: Lower yields in analogs like Compound 12 suggest that bulky substituents (e.g., triazine-morpholino) may complicate synthesis .
- Bioactivity Predictions: The trifluoromethoxy group (CAS 894018-78-1) and phenylamino moiety (CAS 894022-12-9) are likely to confer distinct pharmacological advantages over the target compound’s simpler 4-methylphenyl group .
- Solubility Considerations : Piperazine-containing analogs (e.g., CAS 894011-21-3) highlight strategies to address poor solubility, a common issue with aromatic urea derivatives .
Biological Activity
1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, which includes a pyrrolidinone ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H21N3O2
- Molecular Weight : 323.39 g/mol
- CAS Number : 954610-09-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Biological Activity Overview
The biological activities of this compound include:
1. Antimicrobial Activity
- Preliminary studies suggest that urea derivatives can exhibit antimicrobial properties. The specific interactions of this compound with bacterial cell membranes or metabolic pathways could be a focus for future research.
2. Anticancer Potential
- Compounds with similar structures have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The pyrrolidinone moiety may contribute to these effects.
3. Enzyme Inhibition
- The compound may act as an inhibitor for various enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic/basic conditions.
Functionalization : Coupling of the 4-methylphenyl group via nucleophilic substitution or amidation.
Urea linkage : Reaction of an isocyanate with a pyrrolidinylmethyl amine intermediate.
- Key techniques : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm intermediate structures .
Q. Which analytical techniques are essential for verifying the compound’s purity and structural integrity?
- HPLC : Quantifies purity (>95% typically required for pharmacological studies).
- Spectroscopy :
- NMR : Assigns proton environments (e.g., urea NH signals at δ 6.5–7.5 ppm; pyrrolidinone carbonyl at ~170 ppm in ¹³C NMR).
- FT-IR : Validates urea C=O stretches (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹).
- X-ray crystallography : Resolves 3D conformation (using SHELXL for refinement) .
Q. How do reaction conditions (e.g., solvent, temperature) influence yield during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance urea coupling efficiency.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during isocyanate activation.
- Catalysts : Triethylamine or DBU improves urea bond formation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data triangulation :
Assay standardization : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 vs. HeLa).
Metabolic stability : Use liver microsome assays to assess if discrepancies arise from rapid degradation.
Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate activity drivers .
Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets.
- MD simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS for 100-ns trajectories).
- SAR analysis : Correlate substituent effects (e.g., methyl group hydrophobicity) with affinity .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Degradation pathways : Hydrolysis of the urea bond (pH < 3) generates aryl amines and carbonyl byproducts.
- Stabilization methods :
- Lyophilization : Formulate as a lyophilized powder to reduce aqueous degradation.
- Prodrug design : Mask the urea moiety with enzymatically cleavable groups (e.g., ester prodrugs) .
Q. How do crystallographic data (e.g., torsion angles) inform conformational stability?
- ORTEP analysis : Resolve torsional strain (e.g., dihedral angles between pyrrolidinone and urea groups).
- SHELXL refinement : Optimize H-bonding networks (e.g., urea NH···O=C interactions) to validate solid-state stability .
Key Notes
- Structural analogs : Cross-referenced with PubChem data and peer-reviewed synthesis protocols.
- Method rigor : Emphasis on reproducibility (e.g., reaction condition details, analytical validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
